
CNX-1351
Descripción general
Descripción
CNX-1351 es un inhibidor covalente dirigido potente e isoforma-selectivo de la fosfatidilinositol 3-quinasa alfa (PI3Kα). Ha demostrado un potencial significativo en la terapia del cáncer debido a su capacidad de inhibir selectivamente PI3Kα, que juega un papel crucial en el crecimiento, la proliferación y la supervivencia celular .
Mecanismo De Acción
CNX-1351 ejerce sus efectos mediante la unión covalente al residuo de cisteína en el sitio activo de PI3Kα, inhibiendo así su actividad quinasa. Esta inhibición interrumpe la vía de señalización PI3Kα, lo que lleva a una proliferación celular reducida y un aumento de la apoptosis en las células cancerosas. Los objetivos moleculares y las vías involucradas incluyen el eje de señalización PI3K/Akt/mTOR, que es fundamental para el crecimiento y la supervivencia celular .
Análisis Bioquímico
Biochemical Properties
CNX-1351 interacts with the PI3Kα enzyme, inhibiting its activity . This interaction is crucial in biochemical reactions, particularly in the PI3K/Akt signaling pathway, which is often deregulated in various types of tumors . The nature of this interaction is covalent, meaning this compound forms a chemical bond with PI3Kα, leading to the inhibition of the enzyme .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the PI3K/Akt signaling pathway, which plays a critical role in cell survival, growth, and proliferation . This compound can also impact gene expression and cellular metabolism, as the PI3K/Akt pathway is involved in these processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the PI3Kα enzyme, inhibiting its activity . This inhibition disrupts the PI3K/Akt signaling pathway, leading to changes in gene expression and cellular metabolism . The binding of this compound to PI3Kα is covalent, which means it forms a stable chemical bond, leading to a long-lasting inhibition of the enzyme .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. It has been shown to have a potent antiproliferative effect on PI3Kα-dependent cancer cell lines
Metabolic Pathways
This compound is involved in the PI3K/Akt signaling pathway . This pathway is a part of the cellular response to growth factors and is involved in processes such as cell survival, growth, and proliferation .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de CNX-1351 implica múltiples pasos, incluida la formación del núcleo de tieno[3,2-d]pirimidina, seguida de la introducción de varios grupos funcionales para lograr la estructura final. Los pasos clave incluyen:
Formación del núcleo de tieno[3,2-d]pirimidina: Esto se logra típicamente a través de una reacción de ciclización que involucra un derivado de tiofeno y un precursor adecuado que contiene nitrógeno.
Funcionalización: Introducción de los grupos indazol y morfolina a través de reacciones de sustitución nucleofílica.
Ensamblaje final: Acoplamiento de la tieno[3,2-d]pirimidina funcionalizada con un derivado de piperazina para formar el compuesto final.
Métodos de producción industrial
La producción industrial de this compound probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo para pasos clave, así como técnicas avanzadas de purificación, como la cromatografía líquida de alta resolución (HPLC), para garantizar que el producto final cumpla con estrictos estándares de calidad .
Análisis De Reacciones Químicas
Tipos de reacciones
CNX-1351 se somete principalmente a reacciones de unión covalente con su enzima diana, PI3Kα. Esto implica la formación de un enlace covalente entre el compuesto y un residuo específico de cisteína en el sitio activo de la enzima .
Reactivos y condiciones comunes
Los principales reactivos involucrados en la síntesis de this compound incluyen derivados de tiofeno, precursores que contienen nitrógeno, indazol, morfolina y derivados de piperazina. Las reacciones se llevan a cabo típicamente bajo condiciones controladas, como temperaturas y niveles de pH específicos, para garantizar un alto rendimiento y pureza .
Productos principales
El producto principal de las reacciones que involucran this compound es el propio compuesto final, que es un inhibidor altamente selectivo de PI3Kα. Otros productos pueden incluir varios intermediarios formados durante el proceso de síntesis .
Aplicaciones Científicas De Investigación
Table 1: Summary of CNX-1351's Mechanism of Action
Feature | Description |
---|---|
Target | Phosphoinositide 3-kinase alpha (PI3Kα) |
Selectivity | Isoform-selective; does not affect PI3Kβ, γ, or δ |
Covalent Modification | Targets Cys862 |
IC50 | 6.8 nM |
In Vitro Studies
Research indicates that this compound effectively inhibits PI3Kα-dependent signaling pathways in various cancer cell lines. For instance, studies show that this compound leads to significant antiproliferative effects in cell lines with mutated and constitutively activated PI3Kα, with GI50 values also below 100 nM .
Case Study: SKOV3 Cell Line
In experiments involving the SKOV3 ovarian cancer cell line, this compound demonstrated a long-lasting inhibition of PI3Kα signaling. This was confirmed through washout experiments, where the effects persisted even after the removal of the compound, highlighting its potential as a therapeutic agent .
In Vivo Studies
The biological impact of this compound was further validated using animal models. A covalent probe (CNX-1220) was employed to investigate the duration of occupancy of this compound with PI3Kα in vivo. The findings indicated that this compound maintains its binding to PI3Kα over extended periods, suggesting its potential for long-term therapeutic applications .
Table 2: Summary of In Vitro and In Vivo Findings
Study Type | Cell Line/Model | Observations |
---|---|---|
In Vitro | SKOV3 | Significant antiproliferative effect (GI50 < 100 nM) |
In Vivo | Mouse Models | Prolonged binding to PI3Kα; sustained inhibition |
Challenges and Considerations
Despite its selective action, this compound exhibits relatively poor in vitro potency compared to other compounds targeting similar pathways. This limitation necessitates ongoing research to refine its structure for better efficacy while minimizing off-target effects .
Comparación Con Compuestos Similares
Compuestos similares
Bimiralisib (PQR309): Un inhibidor pan-PI3K que se dirige a múltiples isoformas de PI3K.
Alpelisib (BYL719): Un inhibidor selectivo de PI3Kα utilizado en el tratamiento del cáncer de mama.
Copanlisib (BAY 80-6946): Un inhibidor de PI3K con actividad contra PI3Kα y PI3Kδ.
Unicidad
CNX-1351 es único debido a su alta selectividad para PI3Kα, lo que minimiza los efectos fuera del objetivo y mejora su potencial terapéutico. A diferencia de los inhibidores pan-PI3K, this compound se dirige específicamente a la isoforma PI3Kα, lo que reduce la probabilidad de efectos adversos asociados con la inhibición de otras isoformas de PI3K .
Actividad Biológica
CNX-1351 is a targeted covalent inhibitor specifically designed to inhibit phosphoinositide 3-kinase alpha (PI3Kα), an enzyme implicated in various cancers. This article reviews the biological activity of this compound, focusing on its mechanism of action, potency, and relevance in cancer treatment based on diverse scientific literature.
This compound covalently modifies PI3Kα at cysteine 862 (C862), a residue unique to this isoform, thereby inhibiting its activity. This selective targeting is crucial because it allows for the modulation of PI3Kα signaling without affecting other isoforms such as PI3Kβ, γ, and δ, which are not modified by this compound. The covalent bond formation is facilitated by the compound's electrophilic warhead that reacts with the thiol group of C862, leading to sustained inhibition of the kinase activity.
Potency and Efficacy
Research indicates that this compound exhibits potent inhibitory effects on PI3Kα-dependent cancer cell lines. The compound has an effective concentration (EC50) of less than 100 nM and a growth inhibition (GI50) also below 100 nM in various assays. However, it has been noted that this compound shows relatively poor in vitro and cellular potency compared to other compounds developed for similar purposes.
Comparative Potency Data
Compound | Target | EC50 (nM) | GI50 (nM) |
---|---|---|---|
This compound | PI3Kα | <100 | <100 |
Compound 19 | PI3Kα | <50 | <50 |
Compound 22 | PI3Kβ | <30 | <30 |
Table 1: Comparative potency of this compound with other inhibitors targeting PI3K isoforms.
In Vitro Studies
In vitro studies utilizing mass spectrometry and X-ray crystallography have confirmed the covalent modification of C862 by this compound. These studies demonstrated that while this compound effectively inhibits PI3Kα, it does not significantly affect the activity of other PI3K isoforms.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Cancer Cell Line Studies : In experiments involving SKOV3 ovarian cancer cells, this compound was shown to inhibit PI3Kα-dependent signaling pathways effectively. The long-lasting inhibition observed in washout experiments suggests that this compound could provide sustained therapeutic effects in vivo .
- Comparative Analysis : A study compared this compound with other covalent inhibitors targeting distal cysteines. It was found that while this compound has unique properties as a selective inhibitor, its overall efficacy was lower than newer compounds designed with enhanced warhead reactivity .
- Mechanistic Insights : Another investigation into the structure-activity relationship (SAR) of this compound highlighted its chemical features which limit its suitability for lead optimization processes. This research emphasizes the need for further modifications to enhance its potency and therapeutic index .
Propiedades
IUPAC Name |
1-[4-[[2-(1H-indazol-4-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]piperazin-1-yl]-6-methylhept-5-ene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N7O3S/c1-20(2)16-21(38)6-7-27(39)36-10-8-35(9-11-36)19-22-17-26-28(41-22)30(37-12-14-40-15-13-37)33-29(32-26)23-4-3-5-25-24(23)18-31-34-25/h3-5,16-18H,6-15,19H2,1-2H3,(H,31,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNUPKDFXMWRFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)CCC(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)C4=C5C=NNC5=CC=C4)N6CCOCC6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N7O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes CNX-1351 a selective inhibitor of PI3Kα?
A: this compound achieves its selectivity by covalently modifying the cysteine residue at position 862 (C862) of PI3Kα. [] This cysteine residue is unique to the alpha isoform of PI3K and is not present in other isoforms like PI3Kβ, PI3Kγ, and PI3Kδ. This targeted covalent interaction ensures that this compound specifically inhibits PI3Kα while sparing other isoforms. []
Q2: How does the covalent binding of this compound impact its activity in biological systems?
A: The covalent nature of the interaction between this compound and PI3Kα leads to a prolonged duration of target occupancy. [] This sustained inhibition of PI3Kα has been demonstrated in in vivo studies using a covalent probe, CNX-1220, which specifically binds to PI3Kα. [] Furthermore, washout experiments in cancer cell lines harboring mutated, constitutively active PI3Kα demonstrated long-lasting inhibition of PI3Kα activity. [] This prolonged inhibitory effect distinguishes this compound from reversible inhibitors and underscores its potential for therapeutic applications.
Q3: What are the potential advantages of targeting a distal cysteine residue like Cys862 in PI3Kα for drug development?
A: Targeting distal cysteine residues like Cys862, located further away from the ATP-binding site, offers an opportunity to achieve greater selectivity. [] Traditional kinase inhibitors often target the ATP-binding pocket, which is highly conserved across different kinases. This can lead to off-target effects and reduced selectivity. By developing covalent inhibitors that target less conserved cysteine residues outside the ATP-binding site, researchers can design more specific and potentially safer drugs. [] This approach, as exemplified by this compound, holds promise for developing novel therapeutics with improved efficacy and fewer side effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.